ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-cyano-2-{(E)-[1-(2-[(dimethylamino)methylidene]amino)-2-sulfanylethyl]pyrrolidin-2-ylidene}acetate and has the molecular formula C17H26N4O2S.
Mechanism Of Action
The mechanism of action of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical And Physiological Effects
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit the cell cycle in cancer cells. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages And Limitations For Lab Experiments
One of the significant advantages of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is its potent anticancer and antiviral properties. This compound can be used in the development of new cancer treatments and antiviral drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
Future Directions
There are several future directions for the research on Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it induces apoptosis and inhibits the cell cycle in cancer cells. Another direction is to explore the potential of this compound in the development of new antiviral drugs. Additionally, research can be conducted to optimize the synthesis process of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate to make it more efficient and cost-effective.
In conclusion, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a promising compound with various potential applications in scientific research. Its potent anticancer and antiviral properties make it a valuable tool in the development of new cancer treatments and antiviral drugs. However, further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis process.
Synthesis Methods
The synthesis of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves a multi-step process. The first step involves the reaction of ethyl 2-bromoacetate with 2-aminopyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with 2-(dimethylamino)ethylamine and sulfur to form the final product, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate.
Scientific Research Applications
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anticancer properties and can be used in the development of new cancer treatments. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to have antiviral properties and can be used in the development of new antiviral drugs.
properties
CAS RN |
111038-14-3 |
---|---|
Product Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
Molecular Formula |
C14H20N4O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
InChI Key |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N |
SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
synonyms |
ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.